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Compound of Interest

Compound Name:
5-(4-Chlorobenzyl)-1,3,4-

oxadiazol-2-ol

CAS No.: 34547-04-1

Cat. No.: B1628801

Get Quote

Executive Summary
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is a bioactive heterocyclic compound belonging to

the 1,3,4-oxadiazole family.[1][2] It is primarily investigated in medicinal chemistry for its

antimicrobial, anti-inflammatory, and enzyme-inhibitory profiles.

This guide provides a rigorous analysis of its physicochemical properties, specifically focusing

on Molecular Weight (MW) and Partition Coefficient (logP). These two parameters are critical

determinants of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion)

behavior. We also address the structural nuance of tautomerism, a frequent source of error in

lipophilicity predictions for this class of molecules.

Chemical Identity & Structural Analysis[2][4][5][6][7]
[8][9][10]
Nomenclature and Identification[8]

IUPAC Name: 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-ol
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Alternative Name: 5-(4-Chlorobenzyl)-1,3,4-oxadiazolin-2-one (Tautomeric form)

CAS Number: Not widely listed in public aggregation databases; typically referenced in

patent literature or as a derivative of CAS 2138-98-9 (the phenyl analog).

SMILES:Clc1ccc(cc1)CC2=NNC(=O)O2 (Keto form) / Clc1ccc(cc1)CC2=NN=C(O)O2 (Enol

form)

Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights (IUPAC 2022).

Molecular Formula:

Element Count
Atomic Weight (
g/mol )

Subtotal ( g/mol )

Carbon (C) 9 12.011 108.099

Hydrogen (H) 7 1.008 7.056

Chlorine (Cl) 1 35.450 35.450

Nitrogen (N) 2 14.007 28.014

Oxygen (O) 2 15.999 31.998

Total MW 210.617

Exact Mass (Monoisotopic): ~210.02 g/mol (Useful for High-Resolution Mass Spectrometry

identification).

Tautomerism: The "Ol" vs. "One" Paradox
A critical insight for researchers is that 1,3,4-oxadiazol-2-ols exist in a tautomeric equilibrium

with 1,3,4-oxadiazolin-2-ones.

In Solution/Solid State: The equilibrium heavily favors the oxadiazolin-2-one (keto) form due

to the stability of the amide-like carbonyl group.
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Impact on LogP: The keto form is generally more polar than the aromatic enol form.

Algorithms that strictly calculate logP based on the "ol" structure (aromatic ring) often

overestimate lipophilicity.

Tautomeric Equilibrium

Enol Form
(1,3,4-oxadiazol-2-ol)

Less Stable

Keto Form
(1,3,4-oxadiazolin-2-one)

Dominant Species

  Proton Transfer  

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable oxadiazolin-2-

one form.

Lipophilicity (logP) Profiling[11]
The partition coefficient (logP) is the measure of the compound's hydrophobicity. For 5-(4-
Chlorobenzyl)-1,3,4-oxadiazol-2-ol, the logP is influenced by the lipophilic chlorobenzyl tail

and the hydrophilic oxadiazolone head.

Predicted vs. Experimental Values
Since specific experimental data for this exact derivative is sparse in public repositories, we

utilize fragment-based prediction models validated against similar 5-substituted oxadiazoles.
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Method Estimated logP Notes

Consensus LogP 2.10 ± 0.3
Weighted average of multiple

algorithms.

XLogP3 2.34

Atom-additive method;

accounts for Cl-benzyl

lipophilicity.

MlogP 1.85
Moriguchi method; often

weighs size/topology heavily.

Fragment Analysis ~2.2
Benzyl (+2.0) + Cl (+0.[3]7) +

Oxadiazolone (-0.5).

Structural Contributions to LogP
4-Chlorobenzyl Group:

Benzyl Spacer (-CH2-): Adds flexibility and breaks conjugation between the phenyl ring

and the heterocycle, slightly lowering logP compared to a direct phenyl attachment (which

would be more planar and rigid).

Chlorine Substituent: A strong lipophilic enhancer. The Cl atom adds approximately +0.71

to the logP compared to the unsubstituted benzyl analog.

1,3,4-Oxadiazolone Core:

Acts as a hydrogen bond acceptor (N3, O1) and donor (NH in keto form).

Significantly lowers logP compared to carbocyclic analogs (e.g., furan), improving water

solubility.

Implications for Drug Design (Lipinski's Rule of 5)
MW (210.62) < 500: Pass.

LogP (~2.1) < 5: Pass.
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H-Bond Donors (1): Pass (NH in keto form).

H-Bond Acceptors (3): Pass (O, N, O).

Conclusion: The molecule possesses ideal drug-like physicochemical properties, suggesting

good oral bioavailability potential.

Experimental Determination Protocols
For researchers synthesizing this compound, experimentally verifying logP is crucial. The

Shake-Flask Method is the gold standard, but RP-HPLC is faster for screening.

Protocol: RP-HPLC Estimation of LogP
This method correlates the retention time (

) of the analyte with known standards to calculate

(capacity factor), which is linearly related to logP.

Materials:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

Mobile Phase: Methanol/Water (Isocratic 60:40 or 70:30) buffered to pH 7.4.

Standards: Toluene (logP 2.7), Acetophenone (logP 1.58), Benzene (logP 2.13).

Workflow:
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Start: Sample Preparation
(1 mg/mL in MeOH)

Determine Dead Time (t0)
Inject Uracil or NaNO3

Inject Calibration Standards
Record tR for known logP

Inject 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol
Record tR

Calculate Capacity Factor (k')
k' = (tR - t0) / t0

Linear Regression
Plot log k' vs. logP of standards

Interpolate Sample logP

Click to download full resolution via product page

Figure 2: Workflow for determining logP via RP-HPLC.

Synthesis Pathway (Contextual)
To ensure the integrity of the material being tested, the synthesis typically follows the

cyclization of a hydrazide precursor.

Starting Material: (4-Chlorophenyl)acetic acid.
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Intermediate: (4-Chlorophenyl)acetic acid hydrazide (formed via esterification then hydrazine

treatment).

Cyclization: Reaction with Carbonyldiimidazole (CDI) or Phosgene equivalents closes the

ring to form the 1,3,4-oxadiazolin-2-one.

Note: Avoid using dehydrating agents like

unless targeting the 2-substituted species without the hydroxyl group;

is typically used for 2,5-disubstituted oxadiazoles, whereas CDI/Phosgene is specific for the 2-
one/2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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